6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL
Description
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of carbazole, a tricyclic aromatic compound
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
InChI |
InChI=1S/C12H12N2O3/c15-8-2-4-12-10(6-8)9-5-7(14(16)17)1-3-11(9)13-12/h1,3,5,8,13,15H,2,4,6H2 |
InChI Key |
NGFHJRJYWKVOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL typically involves the nitration of 2,3,4,9-tetrahydro-1H-carbazol-3-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-3-OL: Lacks the nitro group, resulting in different chemical and biological properties.
6-Amino-2,3,4,9-tetrahydro-1H-carbazol-3-OL: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is a compound of significant interest due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive understanding of its biological properties, including anti-prion activity, synthesis methods, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.2353 g/mol
- Melting Point : 200-202 °C
- Appearance : Orange solid
Spectroscopic Data
The compound has been analyzed using various spectroscopic techniques:
| Technique | Observations |
|---|---|
| 1H NMR (DMSO-d6) | δ 11.8-11.9 (brs, 1H), δ 8.2-8.3 (s, 1H) |
| 13C NMR (CDCl3) | Peaks at 156.5, 134.7, 132.7, etc. |
| IR (KBr) | Absorption bands at 3412 cm⁻¹, 3215 cm⁻¹, etc. |
| Mass Spectrometry (ESI) | m/z = 218 [M+H]+ |
Anti-Prion Activity
One of the most notable biological activities of this compound is its anti-prion activity. Research indicates that derivatives of this compound exhibit significant efficacy against transmissible spongiform encephalopathies (TSEs). In a study evaluating various derivatives for their anti-prion properties:
- The compound demonstrated enhanced activity in TSE-infected cells.
- Structural modifications at the N-propyl group were essential for maintaining anti-prion activity.
The most potent derivatives showed up to eight times the efficacy of the original lead compound in inhibiting prion propagation .
Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. It has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus spp. | 62.5 - 125 µM |
The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .
Synthesis Methods
The synthesis of 6-nitro derivatives typically involves multi-step chemical reactions. A novel method reported in the literature utilizes aqueous sulfuric acid as a catalyst for synthesizing substituted tetrahydrocarbazoles efficiently . This method allows for varying substitutions that can enhance biological activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Anti-Prion Study : A study published in PubMed highlighted the synthesis and evaluation of various derivatives for their effectiveness against prion diseases, emphasizing the importance of specific functional groups in enhancing bioactivity .
- Antimicrobial Evaluation : Research published in Der Pharma Chemica demonstrated that certain analogues exhibited broad-spectrum antibacterial activity comparable to established antibiotics like bacitracin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
